molecular formula C17H12O5 B8775549 2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)-

2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)-

Cat. No.: B8775549
M. Wt: 296.27 g/mol
InChI Key: BJVBIPGXQAUWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-methylenedioxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C17H12O5/c18-13(12-3-6-15-17(8-12)22-10-20-15)4-1-11-2-5-14-16(7-11)21-9-19-14/h1-8H,9-10H2

InChI Key

BJVBIPGXQAUWBA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of piperonal (460 mg) and 3,4-methylenedioxyacetophenone (500 mg) in ethanol (20 ml) was treated with 1M NaOH solution (4 ml), then the mixture was stirred overnight. The pale yellow crystalline solid was filtered off, washed with water then cold aqueous ethanol and dried to give pure bis(3,4-methylenedioxy)chalcone DC-0006B (476 mg, 53%).
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

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